

BPR1R024: A Technical Guide to its Discovery and Preclinical Development

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **BPR1R024**, a potent and selective orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). **BPR1R024** has demonstrated significant antitumor and immunomodulatory activity in preclinical models, positioning it as a promising candidate for cancer immunotherapy.

Introduction: Targeting CSF1R in Immuno-Oncology

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and predominantly exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. CSF1R and its ligands are crucial for the differentiation, proliferation, and survival of macrophages. Therefore, inhibiting the CSF1R signaling pathway has emerged as a promising strategy to modulate TAMs, shifting them towards an antitumor M1-like phenotype and enhancing anti-tumor immunity.[1][2]

BPR1R024 was developed through the optimization of a previously identified multi-targeting kinase inhibitor, BPR1K871.[1] The goal was to enhance selectivity for CSF1R, improve oral bioavailability, and thereby create a more effective immunomodulatory agent for cancer treatment.[1]



Discovery and Optimization of BPR1R024

The development of **BPR1R024** began with the multi-targeting kinase inhibitor BPR1K871, which, despite its potency against CSF1R, also inhibited Aurora A and B kinases and had poor oral bioavailability.[1] A structure-based drug design and property-driven optimization approach was employed to improve the compound's profile.

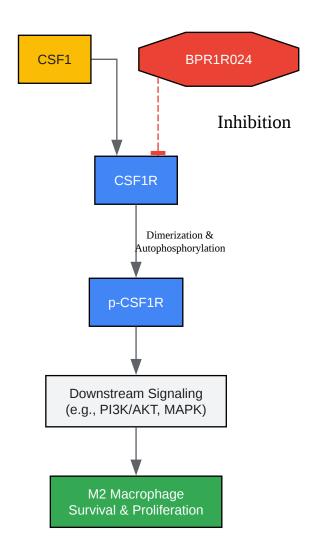
Molecular docking studies revealed that a unique 7-aminoquinazoline scaffold could form an additional nonclassical hydrogen bond with the hinge region of CSF1R, enhancing potency.[1] [3] To improve selectivity and reduce off-target effects on Aurora kinases, a chain extension strategy was utilized to exploit differences in the back pockets of the kinase binding sites.[1][3] This led to the identification of **BPR1R024**, a lead compound with potent CSF1R inhibitory activity and significantly reduced activity against Aurora kinases.[1][3]

Mechanism of Action

BPR1R024 is a selective inhibitor of CSF1R.[4] By binding to the ATP-binding pocket of the CSF1R kinase domain, it blocks the downstream signaling cascade that is essential for the survival and differentiation of M2-like macrophages. This leads to a reduction in the number of immunosuppressive M2-like TAMs within the tumor microenvironment.[1] Preclinical studies have shown that treatment with **BPR1R024** leads to an increased ratio of anti-tumor M1-like macrophages to pro-tumor M2-like macrophages.[1][2]

Signaling Pathway





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Caption: **BPR1R024** inhibits CSF1R autophosphorylation, blocking downstream signaling required for M2 macrophage survival.

Quantitative Data

The following tables summarize the key quantitative data for **BPR1R024** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Compound	CSF1R IC50 (nM)	AURA IC50 (μM)	AURB IC ₅₀ (μM)
BPR1R024	0.53	>10	1.40



Data from in-house Kinase-Glo assays.[4]

Table 2: Macrophage Specificity

Macrophage Type	IC ₅₀ (nM)
M(CSF1) Macrophages (M2-like)	24
M(CSF2) Macrophages (M1-like)	Minimally affected

Data from murine bone marrow-derived macrophage (BMDM) assays.[5]

Table 3: Pharmacokinetic Properties in Rats

Compound	Route	Dose (mg/kg)	AUC₀–t (ng*h/mL)	Oral Bioavailability (F%)
BPR1R024	IV	2	3635 (dose- normalized)	35
PO	10	362 (dose- normalized)		

AUC: Area Under the Curve[4]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the evaluation of **BPR1R024**, based on the available literature. These are not exhaustive, step-by-step protocols but provide an overview of the experimental setup.

In-house Kinase-Glo Assay

The inhibitory activity of **BPR1R024** against CSF1R, AURA, and AURB was determined using the Kinase-Glo luminescent kinase assay platform. This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed. The assay is performed in a multiwell plate format. The kinase, substrate, ATP, and the test compound (**BPR1R024**) are incubated together. The Kinase-Glo reagent is then added, which contains luciferase and its substrate, to generate a



luminescent signal that is proportional to the amount of ATP present. IC₅₀ values are calculated from dose-response curves.[5]

Murine Bone Marrow-Derived Macrophage (BMDM) Assay

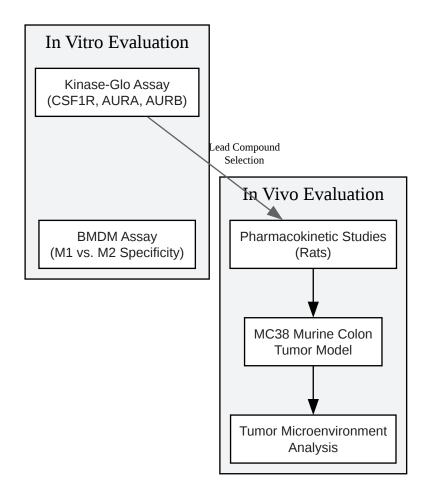
To assess the specificity of **BPR1R024** for different macrophage subtypes, bone marrow cells are isolated from mice and cultured in the presence of either CSF1 (to generate M2-like macrophages) or CSF2 (GM-CSF, to generate M1-like macrophages). These polarized macrophages are then treated with varying concentrations of **BPR1R024**. Cell viability is measured using a suitable assay, such as the WST-8 assay, to determine the IC₅₀ of **BPR1R024** for each macrophage subtype.[5]

In Vivo Murine Colon Tumor Model

The antitumor efficacy of **BPR1R024** was evaluated in a syngeneic MC38 murine colon tumor model. C57BL/6 mice are subcutaneously inoculated with MC38 tumor cells. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. **BPR1R024** mesylate is administered orally, typically twice a day. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and can be analyzed by immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment, such as the ratio of M1 to M2 macrophages.[1][2]

Experimental Workflow





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Caption: Workflow for the preclinical assessment of **BPR1R024**, from in vitro screening to in vivo efficacy.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for **BPR1R024**. The development appears to be in the preclinical stage.[5] Further studies are underway to fully characterize its preclinical potential.[5]

Conclusion

BPR1R024 is a potent, selective, and orally bioavailable CSF1R inhibitor that has demonstrated promising antitumor and immunomodulatory effects in preclinical models. Its ability to specifically target M2-like macrophages and reshape the tumor microenvironment



makes it an attractive candidate for further development in the field of immuno-oncology. The data presented in this guide underscore the potential of **BPR1R024** as a novel therapeutic agent for cancer.

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